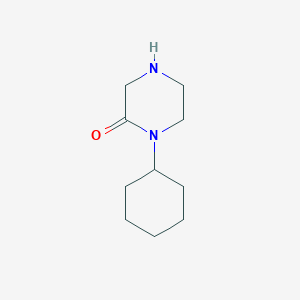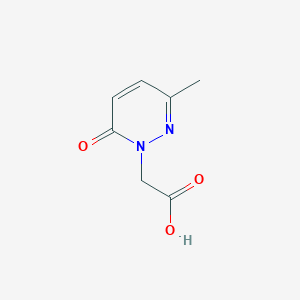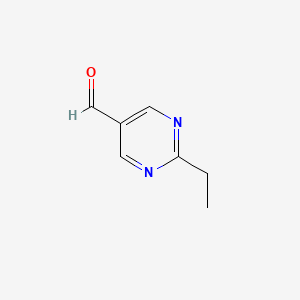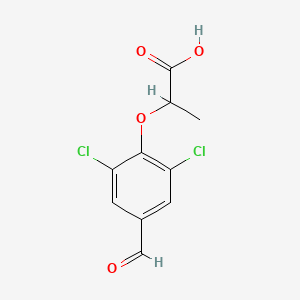
2-(2,6-Dichloro-4-formylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichloro-4-formylphenoxy)propanoic acid (CAS Number: 812642-69-6) is an organic compound with a molecular weight of 263.08 . It is a solid at room temperature . This compound holds significant promise within various fields of research and industry due to its unique structural and physicochemical properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8Cl2O4/c1-5(10(14)15)16-9-7(11)2-6(4-13)3-8(9)12/h2-5H,1H3,(H,14,15) . It contains total 24 bond(s); 16 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 aldehyde(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 263.08 .Aplicaciones Científicas De Investigación
Alternative to Phenolation in Polybenzoxazine Synthesis
Phloretic acid, a compound similar to 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid, has been explored as a renewable alternative to phenol for introducing phenolic functionalities in molecules. This is significant in the synthesis of polybenzoxazine, where it enhances the reactivity of molecules towards benzoxazine ring formation. Such developments in material science indicate the potential of related compounds like 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid in creating sustainable and efficient materials (Trejo-Machin et al., 2017).
Photochemical Behavior and Decomposition Products
Studies on the photochemical behavior of dichlorprop, a compound closely related to 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid, have revealed complex interactions under various conditions. The formation of multiple photoproducts, including 2-chlorophenol and 4-chlorophenol, suggests potential pathways and environmental implications for similar compounds like 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid (Meunier et al., 2002).
Hydrogen Bonding and Structural Analysis
Research into the hydrogen bonding and structural properties of compounds like 2,6-dichloro-4-nitrophenol, which shares structural similarities with 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid, provides insights into the molecular interactions and potential applications in materials science. Understanding such interactions can inform the development of new compounds and materials (Majerz et al., 1997).
Biochemical Interactions and Biological Activity
Studies have shown that compounds structurally similar to 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid, such as 2-(4-Chloro-phenoxy)propanoic acid, interact with specific receptors in rat muscle, affecting chloride membrane conductance. This suggests potential biochemical applications or effects of 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid in similar biological systems (Carbonara et al., 2001).
Anti-inflammatory Potential
Compounds related to 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid have shown inhibitory effects on LPS-induced NO production in macrophage cells. This indicates potential anti-inflammatory applications for similar compounds, enriching the scope of pharmaceutical research (Ren et al., 2021).
Environmental Impact and Herbicide Analysis
The environmental impact of phenoxy acid herbicides, including compounds similar to 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid, has been evaluated. Studies focused on their absorption and excretion in biological systems suggest potential ecological implications and necessitate careful monitoring of such compounds (Manninen et al., 1986).
Analytical Methodology for Detection
Advanced analytical methods have been developed for detecting phenoxy herbicides in environmental samples, highlighting the importance of monitoring compounds like 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid. These methods ensure sensitive and accurate detection, critical for environmental safety and regulation (Nuhu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,6-dichloro-4-formylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-5(10(14)15)16-9-7(11)2-6(4-13)3-8(9)12/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRIXVQLDRUTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391038 |
Source


|
| Record name | 2-(2,6-dichloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloro-4-formylphenoxy)propanoic acid | |
CAS RN |
812642-69-6 |
Source


|
| Record name | 2-(2,6-Dichloro-4-formylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812642-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-dichloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364214.png)
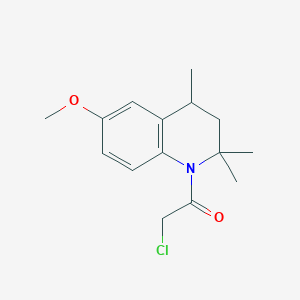
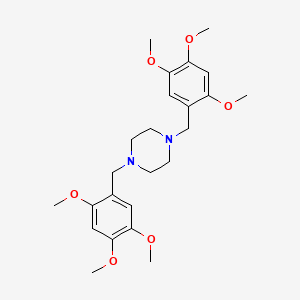
![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)
![2-[4-(4-Methyl-piperidine-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364231.png)
![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)
